

A Comparative Spectroscopic Guide to 2,5-Dichloronicotinonitrile and Its Derivatives

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Compound of Interest

Compound Name: 2,5-Dichloronicotinonitrile

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This guide provides a comparative analysis of the spectroscopic properties of **2,5-Dichloronicotinonitrile** and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a reference for compound characterization. The guide details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,5-Dichloronicotinonitrile** and two of its representative derivatives: 2-amino-5-chloronicotinonitrile and 5-chloro-2-methoxynicotinonitrile. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	Solvent	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
2,5-Dichloronicotinonitrile	CDCl ₃	8.65 (d, J=2.5 Hz, 1H, H-6), 8.20 (d, J=2.5 Hz, 1H, H-4)	152.1 (C-2), 148.5 (C-6), 140.2 (C-4), 132.8 (C-5), 115.8 (C-3), 114.9 (CN)
2-Amino-5-chloronicotinonitrile	DMSO-d ₆	8.15 (d, J=2.0 Hz, 1H, H-6), 7.80 (d, J=2.0 Hz, 1H, H-4), 6.80 (s, 2H, NH ₂)[1]	160.2 (C-2), 151.0 (C-6), 138.5 (C-4), 118.9 (C-5), 117.3 (CN), 108.1 (C-3)
5-Chloro-2-methoxynicotinonitrile	CDCl ₃	8.30 (d, J=2.2 Hz, 1H, H-6), 7.95 (d, J=2.2 Hz, 1H, H-4), 4.05 (s, 3H, OCH ₃)[2]	163.8 (C-2), 150.5 (C-6), 141.1 (C-4), 125.0 (C-5), 116.5 (CN), 109.8 (C-3), 54.5 (OCH ₃)[2]

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	IR (cm ⁻¹)	Mass Spectrum (m/z)	UV-Vis (λ_{max} , nm)
2,5-Dichloronicotinonitrile	2230 (C≡N), 1580, 1550 (C=C, C=N), 830 (C-Cl)[3]	172 (M ⁺), 174 (M ⁺⁺²), 137, 102	~280
2-Amino-5-chloronicotinonitrile	3450, 3340 (N-H), 2220 (C≡N), 1640 (N-H bend), 1590, 1560 (C=C, C=N), 840 (C-Cl)	153 (M ⁺), 155 (M ⁺⁺²), 118, 91	~320
5-Chloro-2-methoxynicotinonitrile	2950 (C-H), 2225 (C≡N), 1585, 1555 (C=C, C=N), 1250 (C-O), 835 (C-Cl)	168 (M ⁺), 170 (M ⁺⁺²), 153, 125	~295

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[4][5]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 or 400 MHz spectrometer. For ^1H NMR, typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are used.[6]
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[7]

Infrared (IR) Spectroscopy

- Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin-film method can be used.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[8][9]
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[8][10]
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[11]
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

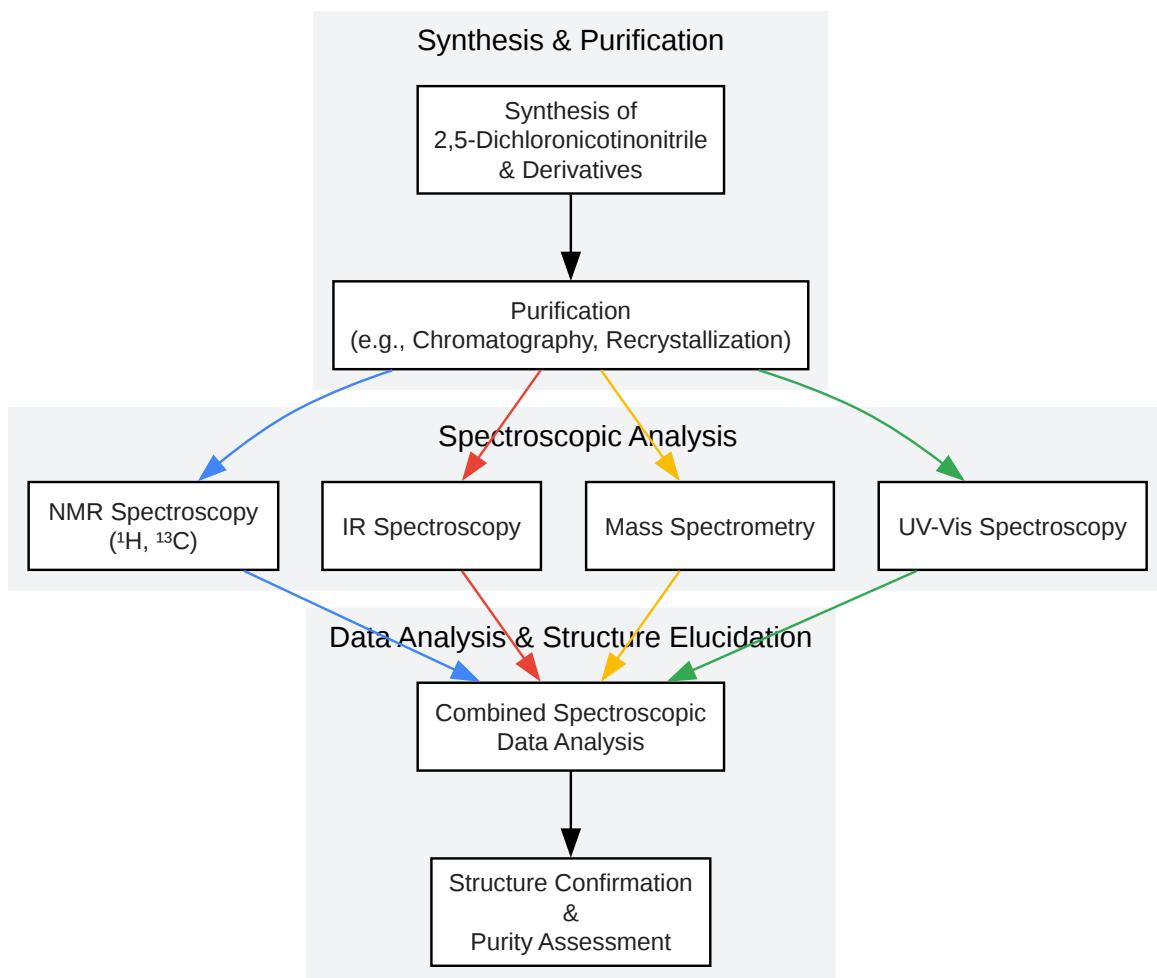
- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) are used.[12][13]
- Ionization: Ionize the sample molecules. EI uses a high-energy electron beam, which often causes fragmentation. ESI is a softer ionization technique that typically produces protonated molecules ($[M+H]^+$).[12][13]
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[14]
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.[15][16]
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[17][18]
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}), which is characteristic of the electronic structure of the molecule.

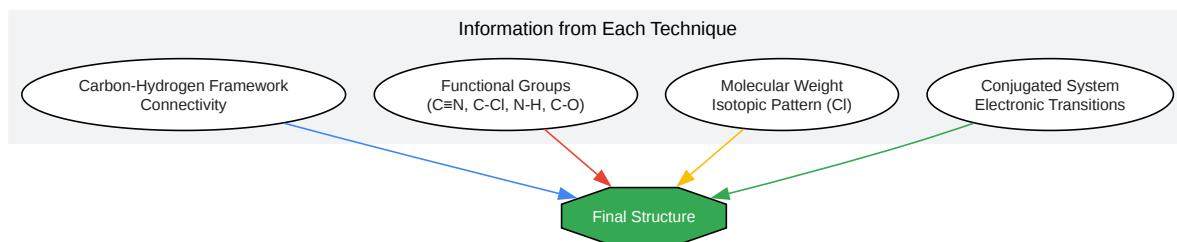
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification and characterization of **2,5-Dichloronicotinonitrile** and its derivatives.



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Caption: Workflow for the synthesis and spectroscopic characterization of nicotinonitrile derivatives.



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Caption: Integration of data from different spectroscopic techniques for structure elucidation.

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